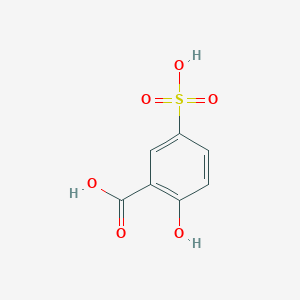

Sulfosalicylic Acid

描述

2-Hydroxy-5-sulfobenzoic acid has been reported in Bos taurus with data available.

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-5-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O6S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPXWRQRBFJBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1837-99-6 (berrylium[1:1] salt), 831-54-9 (mono-hydrochloride salt) | |

| Record name | Sulfosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7059145 | |

| Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: White solid; [Merck Index] White odorless powder; [Mallinckrodt Baker MSDS], Solid | |

| Record name | Sulfosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-Sulfosalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

97-05-2, 304851-84-1 | |

| Record name | Sulfosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Sulfosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Sulfosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-sulphosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Sulphosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8XED79U3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Sulfosalicylic Acid for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Sulfosalicylic acid (SSA), a trifunctional aromatic compound, is a versatile and indispensable reagent in various laboratory settings. This guide provides a comprehensive overview of its chemical properties, experimental applications, and technical data pertinent to its use in research, clinical diagnostics, and pharmaceutical development.

Core Chemical and Physical Properties

This compound is commercially available in both anhydrous and dihydrate forms. It is characterized as a white crystalline powder, which may exhibit a pink hue due to trace iron impurities.[1] It is a strong acid and highly soluble in water and other polar solvents.[1][2][3]

Physicochemical Data

The following tables summarize the key quantitative data for both the anhydrous and dihydrate forms of this compound for easy comparison.

Table 1: General and Physical Properties

| Property | This compound (Anhydrous) | This compound (Dihydrate) |

| CAS Number | 97-05-2[4][5][6] | 5965-83-3[2][5] |

| Molecular Formula | C₇H₆O₆S[4][5][6] | C₇H₆O₆S · 2H₂O[2][7] |

| Molecular Weight | 218.19 g/mol [4] | 254.21 g/mol [2][8] |

| Appearance | White crystalline powder[9] | White crystalline powder[8][9] |

| Melting Point | 120 °C[6] | 105-110 °C[8][9] |

| Density | 1.7563 g/cm³ (estimate)[10][11] | 0.8 g/cm³[8] |

| Solubility in Water | Very soluble[1] | 127 mg/mL at 20°C[8] |

Table 2: Acid-Base and Spectroscopic Properties

| Property | Value |

| pKa (Strongest Acidic) | -2.8 to -0.62 (Predicted)[10][12] |

| UV-Vis Absorption Maxima (Fe(III) Complex) | 505 nm (in acidic medium, violet complex)[13][14] |

| 424 nm (in basic medium, yellow complex)[13] | |

| FT-IR Symmetric CO₂ Stretching Band (Adsorbed on Al₂O₃) | Shifts from 1368 cm⁻¹ to 1380 cm⁻¹[15] |

| FT-IR Phenolic Stretching Band (Adsorbed on Al₂O₃) | Shifts from 1318 cm⁻¹ to 1355 cm⁻¹[15] |

Key Laboratory Applications and Experimental Protocols

This compound's utility in the laboratory is primarily centered around its ability to precipitate proteins and form colored complexes with metal ions.

Protein Precipitation and Urinalysis

One of the most common applications of this compound is in the detection of proteinuria, an excess of protein in the urine, which is a key indicator of renal disease.[16][17] The principle of this test lies in the denaturation and subsequent precipitation of proteins upon the addition of SSA.[16][18] This method is noted for its sensitivity in detecting various proteins, including albumin, globulins, and Bence-Jones proteins.[16][17]

This protocol provides a semi-quantitative estimation of protein concentration in a urine sample based on the degree of turbidity.

Materials:

-

Urine sample

-

3% (w/v) this compound solution

-

Centrifuge and centrifuge tubes

-

Test tubes (e.g., 10 x 75 mm)

-

Parafilm or test tube caps

-

Dark background for observation

Procedure:

-

Sample Preparation: If the urine sample is cloudy, it should be centrifuged to remove sediment.[16][17] The clear supernatant is used for the test.

-

Reaction: Transfer a volume of the urine supernatant to a test tube. Add an equal volume of 3% this compound solution.[16]

-

Mixing: Cover the test tube and mix the contents by gentle inversion.[16]

-

Observation: Observe the degree of turbidity against a dark background.[17]

-

Interpretation: The results are graded based on the visual turbidity as detailed in Table 3.

Table 3: Interpretation of Semi-Quantitative this compound Test Results

| Grade | Observation | Approximate Protein Concentration (mg/dL) |

| Negative | No turbidity | 0 |

| Trace | Faint white precipitate | 1 - 10[16] |

| 1+ | Turbid, but background lines are visible | 15 - 30[16] |

| 2+ | Print cannot be read through the specimen | 40 - 100[16] |

| 3+ | Fine granules present, cannot see through | 150 - 350[16] |

| 4+ | Flocculent precipitate or gel formation | >500[16] |

Note: False-positive results can occur in the presence of certain medications such as penicillins and sulfonamides, as well as X-ray contrast media.[18][19]

Caption: Workflow for the this compound semi-quantitative test for proteinuria.

Colorimetric Determination of Iron

This compound forms distinctly colored complexes with ferric ions (Fe³⁺) at different pH values, a property that is exploited for the colorimetric determination of iron. In a strongly acidic medium (pH 1.8-2.5), a violet-colored complex is formed, while in an alkaline medium (pH 8-11), the complex is yellow.[20]

This protocol outlines the general steps for the quantitative determination of Fe³⁺ ions.

Materials:

-

Sample solution containing Fe³⁺ ions

-

10% (w/v) this compound solution

-

Buffer solutions to adjust pH (e.g., to pH 2)

-

Standard iron solution

-

Spectrophotometer

Procedure:

-

Sample Preparation: An aliquot of the sample solution is taken.

-

pH Adjustment: The pH of the solution is adjusted to approximately 2 to facilitate the formation of the violet complex.[20]

-

Complex Formation: A solution of this compound is added to the pH-adjusted sample. A reddish-purple color will develop in the presence of Fe³⁺.[20]

-

Spectrophotometric Measurement: The absorbance of the solution is measured at the wavelength of maximum absorption for the complex (approximately 505 nm).[13]

-

Quantification: The concentration of iron in the sample is determined by comparing its absorbance to a calibration curve prepared from standard iron solutions.

Caption: Logical flow for the colorimetric determination of ferric iron using this compound.

Other Notable Applications

Beyond its primary uses in protein and iron analysis, this compound serves as:

-

A metal chelating agent: Its structure allows for the formation of stable chelates with various metal ions.[19]

-

A fixing agent in electrophoresis: It is used to fix proteins in polyacrylamide and agarose gels.[9]

-

An intermediate in chemical synthesis: It is a precursor in the manufacturing of surfactants, organic catalysts, and grease additives.[2]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[14] It is also harmful if swallowed. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be stored in a well-closed container, protected from light, and in a dry, well-ventilated area.

This guide provides a foundational understanding of the chemical properties and laboratory applications of this compound. For specific applications, further optimization of protocols may be necessary. Always consult the relevant safety data sheet (SDS) before use.

References

- 1. 5-Sulfosalicylic acid dihydrate(5965-83-3) IR Spectrum [m.chemicalbook.com]

- 2. 5-Sulfosalicylic acid dihydrate, Sulfonated salicylic acid derivative (CAS 5965-83-3) | Abcam [abcam.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C7H6O6S | CID 7322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Sulfosalicylic Acid Manufacturer, Supplier, Exporter [edta-chelate.com]

- 6. 5-Sulfosalicylic acid - Wikipedia [en.wikipedia.org]

- 7. This compound dihydrate | C7H10O8S | CID 2723734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. You are being redirected... [bio-world.com]

- 9. 5-Sulfosalicylic acid dihydrate | 5965-83-3 [chemicalbook.com]

- 10. This compound CAS#: 97-05-2 [m.chemicalbook.com]

- 11. This compound | 97-05-2 [chemicalbook.com]

- 12. Showing Compound 5-Sulfosalicylic acid (FDB028407) - FooDB [foodb.ca]

- 13. repository.usmf.md [repository.usmf.md]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. ethosbiosciences.com [ethosbiosciences.com]

- 17. laboratorytests.org [laboratorytests.org]

- 18. Urine protein determination - WikiLectures [wikilectures.eu]

- 19. Proteinuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide on the Core Mechanism of Sulfosalicylic Acid Induced Protein Precipitation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, applications, and methodologies related to sulfosalicylic acid (SSA)-induced protein precipitation. The information is tailored for professionals in research, science, and drug development who require a deep understanding of this fundamental biochemical technique.

Core Principles of this compound-Induced Protein Precipitation

This compound is a reagent widely employed for the qualitative and quantitative precipitation of proteins from biological fluids, most notably urine and cerebrospinal fluid.[1] The underlying principle of this method is the denaturation and subsequent precipitation of proteins upon interaction with SSA.[2][3] This process is driven by a combination of physicochemical events that disrupt protein stability in solution.

The primary mechanism involves the strong acidic nature of SSA, which leads to protein denaturation by altering the protein's tertiary and quaternary structures.[4] This denaturation exposes the hydrophobic core of the protein. Concurrently, the sulfonate group (-SO3H) of the SSA molecule interacts with positively charged amino acid residues on the protein surface.[4] This interaction neutralizes the protein's surface charges and disrupts the surrounding hydration layer, which is crucial for maintaining protein solubility.[4][5] The salicylate portion of the SSA molecule also contributes by disrupting hydrophobic interactions within the protein structure.[4]

The culmination of these events—denaturation, charge neutralization, and disruption of the hydration shell—leads to a decrease in protein solubility.[4] Consequently, the denatured proteins aggregate and form a fine white precipitate out of the solution.[2] The resulting turbidity of the solution is directly proportional to the concentration of protein in the sample, which can be measured spectrophotometrically to quantify the protein content.[2]

Key Factors Influencing Precipitation Efficiency

Several factors critically influence the efficiency of protein precipitation with this compound:

-

Concentration of this compound: The optimal concentration of SSA is dependent on the protein concentration in the sample. A 3% (w/v) SSA solution is commonly used for routine qualitative and semi-quantitative analysis of urinary proteins.[4][6] However, for detecting low levels of proteinuria, a higher concentration, such as 25% (w/v), has been demonstrated to offer greater sensitivity.[3][4]

-

pH of the Sample Mixture: An acidic environment is essential for the protonation of the protein's amino groups, which facilitates the interaction with the anionic sulfonate group of SSA.[4] The optimal pH for SSA precipitation is generally in the acidic range.[4] If the initial sample is neutral or alkaline, adjusting it to a slightly acidic pH (around 6) is a common practice to ensure maximal interaction between SSA and the proteins.[4][7]

-

Protein Concentration: The initial concentration of protein in the sample directly affects the amount of precipitate formed.[4] The method is sensitive to a wide range of proteins, including albumin and globulins.[2][8]

-

Temperature and Incubation Time: While the precipitation reaction is rapid, allowing the mixture to stand for a defined period, such as 10 minutes, ensures the complete development of turbidity for accurate measurement.[2][9]

-

Presence of Interfering Substances: Certain substances can interfere with the SSA test. High concentrations of drugs like penicillins, sulfonamides, and cephalosporins, as well as X-ray contrast media, can lead to false-positive results.[6][10] Highly buffered alkaline urine can also affect the necessary acidic conditions for the reaction.[6]

Quantitative Data Presentation

The following tables summarize quantitative data on the performance of the this compound method for protein determination.

Table 1: Performance Characteristics of 25% this compound Method for Low-Grade Proteinuria [3]

| Parameter | Value |

| Linearity Range | 3–50 mg/dL |

| Sensitivity vs. Pyrogallol Red (PGR) Method | 86.5% |

| Specificity vs. Pyrogallol Red (PGR) Method | 96.5% |

| Degree of Agreement with PGR Method | 5 mg/dL |

| Optimal Cut-off for Protein-to-Creatinine Ratio (PCR) | 166 mg/g |

| Correlation with Albumin-to-Creatinine Ratio (ACR) (r) | 0.823 (p < 0.0001) |

| Correlation with PGR PCR (r) | 0.913 (p < 0.0001) |

| Sensitivity against ACR (at 150 mg/g cut-off) | 92.6% |

| Specificity against ACR (at 150 mg/g cut-off) | 69.2% |

| Positive Predictive Value (PPV) against ACR | 86.2% |

| Negative Predictive Value (NPV) against ACR | 81.8% |

| Accuracy against ACR | 85% |

Table 2: Semi-Quantitative Interpretation of Turbidity with 3% this compound [6][11]

| Reading | Turbidity Description | Approximate Protein Concentration (mg/dL) |

| Negative | No precipitate or turbidity | 0 |

| Trace | Faint white precipitate | 1 - 10 |

| 1+ | Turbid, can see background lines | 15 - 30 |

| 2+ | Cannot read print, lines visible | 40 - 100 |

| 3+ | Cannot see through, fine granules | 150 - 350 |

| 4+ | Flocculent precipitate or gelled | >500 |

Experimental Protocols

Detailed methodologies for key experiments involving this compound-induced protein precipitation are provided below.

Protocol 1: Quantitative Turbidimetric Determination of Protein Concentration [2][3]

Materials and Reagents:

-

This compound (SSA) solution (3% or 25% w/v)

-

Protein Standard Solution (e.g., Bovine Serum Albumin - BSA) at a stock concentration of 1 mg/mL

-

Distilled water

-

Test tubes or cuvettes

-

Micropipettes

-

Spectrophotometer

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Standards: Prepare a series of working protein standards with concentrations ranging from 10 to 500 µg/mL by diluting the BSA stock solution with distilled water.

-

Sample Preparation: If the biological sample (e.g., urine) is cloudy, centrifuge to obtain a clear supernatant.[6][7]

-

Reaction Setup:

-

Pipette 1.0 mL of each standard, sample supernatant, and a distilled water blank into separate, labeled test tubes.

-

Add 1.0 mL of the 3% or 25% SSA solution to each tube.[2]

-

-

Incubation: Mix the contents of each tube thoroughly by gentle inversion or vortexing.[2] Allow the tubes to stand at room temperature for at least 5-10 minutes for the turbidity to fully develop.[2][12]

-

Measurement:

-

Data Analysis:

-

Plot a standard curve of absorbance versus protein concentration for the standards.

-

Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.

-

Protocol 2: Semi-Quantitative Protein Precipitation Method [6]

Materials and Reagents:

-

This compound (SSA) solution (3% w/v)

-

Urine sample

-

Test tubes (10 x 75 mm)

-

Parafilm

Procedure:

-

Sample Preparation: If the urine is cloudy, centrifuge to obtain a clear supernatant.[6]

-

Reaction:

-

Fill a test tube approximately one-third full with the urine supernatant.

-

Add an equal volume of 3% SSA solution to the tube.[6]

-

-

Mixing: Cover the tube with Parafilm and mix well by gentle inversion.[6]

-

Observation: Read and report the results based on the degree of turbidity as outlined in Table 2.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows.

Caption: Mechanism of this compound Induced Protein Precipitation.

References

- 1. engscientific.com [engscientific.com]

- 2. benchchem.com [benchchem.com]

- 3. Optimization of 25% this compound Protein-to-Creatinine Ratio for Screening of Low-Grade Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bioquochem.com [bioquochem.com]

- 6. ethosbiosciences.com [ethosbiosciences.com]

- 7. laboratorytests.org [laboratorytests.org]

- 8. droracle.ai [droracle.ai]

- 9. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]

- 10. Proteinuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. This compound to detect proteins in urine of pregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 12. humboldt.edu [humboldt.edu]

The Pivotal Role of Sulfosalicylic Acid in Biochemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfosalicylic acid (SSA), a derivative of salicylic acid, is a versatile and widely utilized reagent in biochemical research and clinical diagnostics.[1] Its primary and most recognized application lies in its ability to precipitate proteins from biological samples, a fundamental step in numerous analytical procedures.[2] This guide provides a comprehensive overview of the multifaceted roles of this compound in the laboratory, with a focus on its applications in protein analysis, sample preparation for advanced analytical techniques, and its utility in various biochemical assays. This document is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of experimental workflows and signaling pathways where SSA is a critical component.

Mechanism of Action: Protein Precipitation

The principal mechanism by which this compound precipitates proteins is through denaturation.[1] As a strong acid, SSA disrupts the tertiary and quaternary structures of proteins. The sulfonate group (-SO₃H) of the SSA molecule interacts with positively charged amino acid residues on the protein's surface, while the salicylate component contributes to the disruption of hydrophobic interactions.[3] This process neutralizes the protein's surface charges and disrupts the hydration layer surrounding it, leading to a decrease in solubility. Consequently, the denatured proteins aggregate and precipitate out of the solution, forming a visible turbidity that can be quantified.[3] An acidic environment is crucial for this process as it facilitates the protonation of the protein's amino groups, enhancing their interaction with the anionic sulfonate group of SSA.[3]

Core Applications in Biochemical Research

This compound's utility extends across a spectrum of biochemical applications, primarily centered around its protein precipitation capabilities.

-

Urinalysis for Proteinuria: The detection of excess protein in urine (proteinuria) is a key indicator of renal disease.[4] The SSA test is a simple, rapid, and cost-effective method for detecting proteinuria.[5] It is more sensitive than some dipstick methods and can detect a broader range of proteins, including albumin, globulins, and Bence-Jones proteins.[4][6] The degree of turbidity formed upon the addition of SSA to a urine sample is proportional to the protein concentration.[7]

-

Sample Preparation for Chromatography and Mass Spectrometry: In the fields of proteomics and metabolomics, the removal of abundant proteins is often a prerequisite for the accurate analysis of less abundant molecules. This compound is employed to precipitate and remove proteins from complex biological samples like plasma, serum, and tissue homogenates prior to analysis by techniques such as two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS).[8] This deproteinization step reduces sample complexity and prevents interference with the analytical instrumentation.

-

Interference Removal in Biochemical Assays: Proteins in biological samples can interfere with various biochemical assays, particularly colorimetric and spectrophotometric methods, by causing turbidity or reacting with assay reagents.[9] SSA is used to eliminate these interfering proteins, thereby improving the accuracy and reliability of the assay results.[9] This is of particular importance in clinical chemistry and for the analysis of low molecular weight metabolites like glutathione and ATP.[10]

-

Nucleic Acid Extraction: this compound can also be used as a reagent for the rapid separation of DNA or RNA through precipitation.

-

Histology and Electrophoresis: SSA serves as a fixing agent in histological preparations and in protein electrophoresis, helping to preserve cellular and protein structures.

Quantitative Data Summary

The choice of protein precipitation agent and its concentration is critical for achieving optimal protein removal and recovery of the analyte of interest. The following tables summarize quantitative data on the use of this compound and compare its performance with other common protein precipitation methods.

| Parameter | 3% this compound | 25% this compound | Reference(s) |

| Primary Application | Semi-quantitative urinalysis for proteinuria | Quantitative analysis of low-grade proteinuria | |

| Linearity Range | Not typically used for precise quantification | 3–50 mg/dL | [5] |

| Sensitivity | Good for general screening | High | [3][5] |

| Specificity | Can have interferences (see below) | Can have interferences (see below) | [6] |

| Precipitation Method | Sample Matrix | Protein Removal Efficiency (%) | Key Advantages | Key Disadvantages | Reference(s) |

| This compound (SSA) | Urine, Plasma | >90% (with 30% SSA in plasma) | Simple, rapid, cost-effective, good for hydrophilic compounds | Can interfere with some downstream analyses, may not precipitate all proteins equally | [8] |

| Trichloroacetic Acid (TCA) | Plasma, Cell Lysates | >92% | High protein removal efficiency | Can be difficult to redissolve protein pellet, may denature proteins irreversibly | [2] |

| Acetone | Plasma, Cell Lysates | Variable (50-100%) | Good for concentrating dilute protein samples | Efficiency is dependent on protein concentration and ionic strength | |

| Acetonitrile (ACN) | Plasma | >96% | High protein removal efficiency | May co-precipitate some analytes | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Semi-Quantitative Analysis of Protein in Urine

Objective: To qualitatively or semi-quantitatively detect the presence of protein in a urine sample.

Materials:

-

3% (w/v) this compound Solution

-

Clear glass test tubes

-

Pipettes

-

Centrifuge (if urine is cloudy)

-

Dark background for observation

Procedure:

-

Sample Preparation: If the urine sample is cloudy, centrifuge at approximately 2000 x g for 5 minutes to pellet cellular debris. Use the clear supernatant for the assay.[7]

-

pH Adjustment: Check the pH of the urine. If it is neutral or alkaline (pH ≥ 7), add 10% acetic acid dropwise until the pH is slightly acidic (around pH 6).[7]

-

Precipitation: In a clear test tube, mix equal volumes of the urine supernatant and 3% this compound solution (e.g., 2 mL of urine + 2 mL of 3% SSA).[4]

-

Observation: Gently mix by inversion. Do not shake. Let the tube stand for 10 minutes at room temperature.[4]

-

Grading: Observe the degree of turbidity against a dark background and grade the results according to the table below.

| Grade | Turbidity | Approximate Protein Concentration (mg/dL) |

| Negative | No turbidity | < 5 |

| Trace | Faint white precipitate | 5 - 20 |

| 1+ | Turbid, but print can be read through the tube | 30 - 100 |

| 2+ | White cloud, without precipitate | 100 - 200 |

| 3+ | White cloud with a fine precipitate | 200 - 400 |

| 4+ | Flocculent precipitate or solid mass | > 500 |

Potential Interferences: False-positive results can be caused by high concentrations of certain drugs (e.g., penicillins, cephalosporins, sulfonamides), radiographic contrast media, and high levels of urates.[1][6] To test for urate interference, the sample can be warmed to 60°C; a precipitate due to urates will redissolve, while a protein precipitate will remain.[1]

Protocol 2: Quantitative Protein Precipitation from Plasma for 2D-LC-MS/MS Analysis

Objective: To remove proteins from plasma samples in preparation for the analysis of small molecules (e.g., antibiotics) by 2D-LC-MS/MS.

Materials:

-

30% (w/v) this compound in water

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated microcentrifuge

Procedure:

-

Sample Preparation: To a microcentrifuge tube containing a plasma sample, add an aqueous mix of internal standards.

-

Protein Precipitation: Add 10 µL of 30% this compound in water for every 100 µL of plasma.[8]

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10]

-

Supernatant Collection: Carefully collect the supernatant, which contains the deproteinized sample, for injection into the 2D-LC-MS/MS system.[8] This method has been shown to eliminate over 90% of plasma proteins.[8]

Protocol 3: Deproteinization of Cell Lysates for Metabolite Analysis

Objective: To remove proteins from cell lysates for the analysis of low molecular weight metabolites.

Materials:

-

This compound solution (concentration may vary, a 5:1 sample to SSA solution ratio is common)[10]

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated microcentrifuge

Procedure:

-

Reagent Preparation: Place the this compound solution on ice.[10]

-

Precipitation: In a pre-chilled microcentrifuge tube, mix the cell lysate with the cold this compound solution in a 5:1 ratio (e.g., 300 µL of lysate with 60 µL of SSA solution).[10]

-

Mixing and Incubation: Briefly vortex the mixture and then incubate on ice for 15 minutes.[10]

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[10]

-

Supernatant Collection: Carefully transfer the supernatant to a fresh, pre-chilled microfuge tube. The sample is now deproteinized and ready for immediate analysis or can be stored at -80°C.[10]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate experimental workflows and a representative signaling pathway where this compound plays a role in sample preparation.

Conclusion

This compound remains an indispensable tool in the biochemical research laboratory. Its simplicity, cost-effectiveness, and efficiency in precipitating proteins make it a valuable reagent for a wide array of applications, from routine clinical diagnostics to sophisticated sample preparation for proteomics and metabolomics. While newer, more specific methods for protein removal and analysis have been developed, the fundamental utility of this compound ensures its continued relevance. This guide has provided a detailed overview of its applications, quantitative performance, and practical experimental protocols, equipping researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile reagent in their work. As with any analytical technique, a thorough understanding of its mechanism, advantages, and potential limitations is key to achieving accurate and reproducible results.

References

- 1. Simple and Reproducible Sample Preparation for Single-Shot Phosphoproteomics with High Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sample Preparation and Enrichment Strategies for Phosphoprotein Analysis by Mass Spectrometry [ebrary.net]

- 9. medium.com [medium.com]

- 10. graphviz.org [graphviz.org]

The Architect of Precipitation: An In-depth Technical Guide to Sulfosalicylic Acid's Interaction with Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Core Mechanism: How Sulfosalicylic Acid Interacts with Proteins

The primary interaction of this compound with proteins is a complex process that leads to their denaturation and subsequent precipitation out of solution.[1] This phenomenon is driven by a combination of electrostatic interactions, disruption of the protein's hydration shell, and the induction of conformational changes.

At a molecular level, the interaction is facilitated by the unique chemical structure of this compound, which contains a sulfonic acid group, a hydroxyl group, and a carboxylic acid group attached to a benzene ring. The mechanism can be broken down into the following key steps:

-

Protonation in Acidic Environment: this compound is a strong acid. When introduced into a protein solution, it lowers the pH of the medium.[2] In this acidic environment, the amino groups (-NH2) on the protein's surface become protonated, acquiring a positive charge (-NH3+).[2]

-

Electrostatic Interactions: The negatively charged sulfonate group (-SO3-) of the this compound molecule then interacts electrostatically with the now positively charged amino acid residues on the protein surface.[2] This neutralization of charges disrupts the ionic bonds that help maintain the protein's native tertiary and quaternary structures.

-

Disruption of Hydration Layer: The binding of SSA to the protein surface also disrupts the organized layer of water molecules (the hydration shell) that surrounds the protein, which is crucial for its solubility.[2]

-

Hydrophobic Interactions: The salicylate portion of the SSA molecule contributes to the disruption of hydrophobic interactions within the protein's core, further promoting unfolding.[2]

-

Denaturation and Aggregation: The cumulative effect of these interactions is the denaturation of the protein, a process where it loses its specific three-dimensional structure and unfolds.[3] These denatured proteins then aggregate, forming insoluble complexes that precipitate out of the solution, leading to visible turbidity.[2][3]

Quantitative Analysis of this compound-Protein Interactions

While this compound is extensively used for protein precipitation, detailed quantitative data on its binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS, ΔG) for a wide array of proteins are not extensively tabulated in scientific literature. However, established biophysical techniques can be employed to determine these crucial parameters.

Key Quantitative Parameters

The interaction between SSA and a protein can be characterized by the following parameters:

| Parameter | Symbol | Description |

| Dissociation Constant | Kd | A measure of the binding affinity between SSA and a protein. A lower Kd value indicates a stronger binding affinity. |

| Stoichiometry | n | The molar ratio of SSA to protein in the complex at saturation. |

| Enthalpy Change | ΔH | The heat released or absorbed during the binding event. A negative ΔH indicates an exothermic reaction, while a positive ΔH indicates an endothermic reaction.[4] |

| Entropy Change | ΔS | The change in the degree of disorder of the system upon binding. |

| Gibbs Free Energy Change | ΔG | The overall energy change of the binding reaction, which determines its spontaneity. It is related to enthalpy and entropy by the equation: ΔG = ΔH - TΔS.[4] |

Experimental Determination of Binding Parameters

The following are standard experimental methods used to quantify the interaction between a small molecule like this compound and a protein.

-

Isothermal Titration Calorimetry (ITC): This is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of Kd, n, and ΔH in a single experiment.[4][5] From these values, ΔG and ΔS can be calculated.

-

Equilibrium Dialysis: This classic method involves separating a protein solution from a solution of the ligand (SSA) by a semi-permeable membrane that allows the ligand to pass through but retains the protein.[6][7] At equilibrium, the concentration of free ligand is the same on both sides of the membrane, and the amount of bound ligand can be calculated by measuring the total ligand concentration in the protein compartment.

-

Spectroscopic Methods: Techniques such as UV-visible or fluorescence spectroscopy can be used to monitor changes in the protein's spectral properties upon binding to SSA. These changes can be used to determine the binding constant.

Experimental Protocols

Protocol for Semi-Quantitative Protein Precipitation in Urine

This protocol is a widely used method for the rapid detection of proteinuria.[8][9]

Materials:

-

3% (w/v) this compound Solution

-

Clear glass test tubes

-

Pipettes

-

Centrifuge (for turbid urine samples)

-

Dark background for observation

Procedure:

-

Sample Preparation: If the urine sample is cloudy, centrifuge it to obtain a clear supernatant.[8]

-

Reaction Setup: Pipette 2 mL of the clear urine supernatant into a test tube.

-

Addition of SSA: Add 2 mL of 3% this compound solution to the test tube.

-

Mixing: Gently mix the contents by inversion. Do not shake.

-

Observation: Immediately observe the tube against a dark background for the development of turbidity.

-

Grading: Grade the turbidity according to the following scale:

| Grade | Observation | Approximate Protein Concentration |

| Negative | No turbidity | < 10 mg/dL |

| Trace | Faint turbidity | 10-20 mg/dL |

| 1+ | Definite turbidity, but print can be read through it | 30-100 mg/dL |

| 2+ | Heavy turbidity, print cannot be read through it | 100-300 mg/dL |

| 3+ | Heavy turbidity with light flocculation | 300-500 mg/dL |

| 4+ | Dense precipitate with heavy flocculation | > 500 mg/dL |

Note: False-positive results can be caused by certain medications, including penicillins and sulfonamides, as well as X-ray contrast media.[10][11]

Protocol for Isothermal Titration Calorimetry (ITC)

This protocol provides a general framework for determining the thermodynamic parameters of the SSA-protein interaction.

Materials:

-

Isothermal Titration Calorimeter

-

Purified protein of interest

-

This compound

-

Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Syringe for ligand injection

-

Sample cell

Procedure:

-

Sample Preparation:

-

Prepare a solution of the purified protein in the dialysis buffer at a known concentration (typically 10-50 µM).[12]

-

Prepare a solution of this compound in the same dialysis buffer at a concentration 10-20 times that of the protein.[12]

-

Dialyze both the protein and SSA solutions against the same buffer to minimize heats of dilution.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Loading the Calorimeter:

-

Load the protein solution into the sample cell.

-

Load the this compound solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the SSA solution into the protein solution.

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of SSA to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.

-

Factors Influencing the Interaction

Several factors can significantly affect the interaction between this compound and proteins:

| Factor | Effect on Interaction |

| This compound Concentration | Higher concentrations of SSA generally lead to more complete protein precipitation, although the optimal concentration can depend on the protein concentration in the sample.[3] For some applications, a 25% (w/v) SSA solution has shown greater sensitivity for detecting low levels of proteinuria compared to the more common 3% solution.[3] |

| pH | An acidic environment is crucial for the interaction. The low pH ensures the protonation of protein amino groups, facilitating the electrostatic interaction with the negatively charged sulfonate group of SSA.[2] |

| Temperature | While most precipitation protocols are performed at room temperature, significant temperature fluctuations can alter protein solubility and the kinetics of the precipitation process.[2] |

| Protein Concentration | The initial concentration of the protein will influence the amount of precipitate formed. |

| Presence of Interfering Substances | Certain drugs (e.g., penicillin, sulfonamides) and their metabolites, as well as radiographic contrast agents, can precipitate in the presence of SSA, leading to false-positive results.[10][11] |

Visualizations

Experimental Workflow for Protein Precipitation

Caption: A flowchart illustrating the typical experimental workflow for protein precipitation using this compound.

Conceptual Diagram of Molecular Interactions

Caption: A conceptual diagram illustrating the key electrostatic interaction between a positively charged amino group on a protein and the negatively charged sulfonate group of this compound.

Conclusion

This compound remains a cornerstone reagent for protein precipitation due to its reliability, simplicity, and cost-effectiveness. The interaction is a multi-faceted process involving protein denaturation driven by electrostatic and hydrophobic interactions, as well as the disruption of the protein's hydration shell. While its primary application has been in the qualitative and semi-quantitative detection of proteins, particularly in clinical diagnostics, the principles governing its interaction are of significant interest in various research and development settings, including proteomics and drug formulation. A thorough understanding of the factors influencing this interaction is paramount for accurate and reproducible results. Further research employing modern biophysical techniques such as Isothermal Titration Calorimetry will be invaluable in building a comprehensive quantitative database of this compound-protein interactions, which will undoubtedly enhance its application in the future.

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. Optimization of 25% this compound Protein-to-Creatinine Ratio for Screening of Low-Grade Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. laboratorytests.org [laboratorytests.org]

- 9. This compound to detect proteins in urine of pregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Urine protein determination - WikiLectures [wikilectures.eu]

- 11. droracle.ai [droracle.ai]

- 12. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

Sulfosalicylic Acid: A Versatile Raw Material in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfosalicylic acid, a molecule combining the functionalities of salicylic acid and sulfonic acid, has emerged as a valuable and versatile raw material in the pharmaceutical industry.[1] Its unique chemical properties enable it to act as a key intermediate, a highly efficient organocatalyst, and a crucial reagent in the synthesis of a diverse range of pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of the applications of this compound in pharmaceutical synthesis, with a focus on its role in the production of antibiotics, anti-inflammatory drugs, and other bioactive heterocyclic compounds. The guide details experimental protocols, presents quantitative data in structured tables, and visualizes key chemical pathways and workflows to support researchers and drug development professionals in leveraging this multifaceted compound.

Core Applications in Pharmaceutical Synthesis

This compound, particularly 5-sulfosalicylic acid (5-SSA), plays several critical roles in the synthesis of active pharmaceutical ingredients (APIs). Its applications can be broadly categorized as follows:

-

Intermediate in Drug Synthesis: It serves as a fundamental building block for various pharmaceutical compounds, including certain sulfonamide drugs and salicylic acid derivatives known for their anti-inflammatory and analgesic properties.[1]

-

Organocatalyst: 5-SSA is increasingly utilized as a cost-effective, metal-free, and environmentally benign organocatalyst.[][3] Its acidic nature facilitates a variety of organic transformations, promoting green chemistry principles in pharmaceutical manufacturing.[3][4][5]

-

Precipitating and Isolating Agent: Due to its ability to form stable salts with complex organic molecules, this compound is employed in the purification and isolation of APIs, such as in the synthesis of doxycycline.[6][7][8][9][10][11]

Synthesis of Key Pharmaceuticals

This section details the use of this compound in the synthesis of specific pharmaceutical compounds, providing experimental protocols and quantitative data.

Antibiotics: The Case of Doxycycline

This compound is instrumental in the purification of doxycycline, a broad-spectrum tetracycline antibiotic. It is used to precipitate and isolate the drug as a sulfosalicylate salt, which can then be converted to the final hydrochloride form.[7][8][9][10][11]

Experimental Protocol: Preparation of Doxycycline Sulfosalicylate [7]

-

Reaction Setup: In a 500 ml reaction vessel equipped with a thermometer and a mechanical stirrer, add 254.40 g of a solution containing 11-alpha chlorodeoxyoxytetracycline p-toluenesulfonate (mass concentration 10.4%).

-

Reduction: Control the temperature at 25°C and add 12.11 g of sodium trimethoxyborohydride in six batches over 60-70 minutes. Stir the mixture for 4 hours.

-

Salt Formation: Add 25.12 g of solid this compound to the reaction mixture.

-

Reaction and Crystallization: Heat the mixture to 43°C and stir for 5 hours. Cool the solution to 3°C to facilitate the crystallization of doxycycline sulfosalicylate.

-

Isolation: Filter the precipitate to obtain doxycycline sulfosalicylate.

Quantitative Data for Doxycycline Synthesis

| Parameter | Value | Reference |

| Starting Material | 11-alpha chlorodeoxyoxytetracycline p-toluenesulfonate | [7] |

| Reagents | Sodium trimethoxyborohydride, this compound | [7] |

| Temperature (Salt Formation) | 43°C | [7] |

| Reaction Time (Salt Formation) | 5 hours | [7] |

| Yield of Doxycycline Sulfosalicylate | 92.2% | [7] |

Mechanism of Action: Doxycycline

Doxycycline functions by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[8][12] This action halts the elongation of the polypeptide chain, thereby arresting bacterial growth.[8][12]

Anti-inflammatory Drugs: The Case of Sulfasalazine

Sulfasalazine is a prodrug used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[13][14] While some synthesis routes start from 5-aminosalicylic acid, the structural relationship to this compound is noteworthy.

Experimental Protocol: Synthesis of Sulfasalazine [15]

-

Preparation of Reactant: Add 2.9 g of 5-aminosalicylic acid to 50 ml of water at 20-25°C. Adjust the pH to 3 with hydrochloric acid and stir to dissolve. Heat to 30-35°C.

-

Addition of Second Reactant: Prepare a solution of 5 g of 4-nitrososulfopyridine in 10 ml of methanol. Add this solution dropwise to the 5-aminosalicylic acid solution at 30-35°C.

-

Reaction: After the addition is complete, heat the mixture to 50°C and maintain this temperature until the reaction is complete.

-

Crystallization and Isolation: Cool the reaction mixture to 0°C to induce crystallization. Filter the solid product and dry to obtain sulfasalazine.

Quantitative Data for Sulfasalazine Synthesis

| Parameter | Value | Reference |

| Starting Materials | 5-Aminosalicylic acid, 4-Nitrososulfopyridine | [15] |

| Solvent | Water and Methanol | [15] |

| Reaction Temperature | 50°C | [15] |

| Crystallization Temperature | 0°C | [15] |

| Yield | 92.5% | [15] |

Mechanism of Action: Sulfasalazine

Sulfasalazine is a prodrug that is cleaved in the colon by bacterial azoreductases into its active metabolites: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[13][14] 5-ASA exerts a local anti-inflammatory effect in the colon, while sulfapyridine is absorbed and is thought to have systemic immunomodulatory effects.[13] The anti-inflammatory action is believed to involve the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, reducing the production of prostaglandins and leukotrienes.[13]

Bioactive Heterocycles: Synthesis of 2,3-Dihydroquinazolinones

5-Sulfosalicylic acid serves as an efficient organocatalyst for the green synthesis of 2,3-dihydroquinazolinone derivatives, which are heterocyclic compounds with a broad range of potential biological and pharmacological activities.[]

Experimental Protocol: Synthesis of 2,3-Dihydroquinazolinone Derivatives []

-

Reaction Mixture: In a 25 ml round-bottom flask, combine 2-aminobenzamide (1 mmol), an aromatic aldehyde (1 mmol), and 5-sulfosalicylic acid (20 mol%).

-

Solvent: Add 5 ml of an ethanol-water mixture (1:1, v/v).

-

Reaction Conditions: Stir the mixture at 80°C for a specified time (typically 150-240 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add 5 ml of water and continue stirring until a solid precipitate forms.

-

Isolation and Purification: Filter the solid product, wash with water, and dry. Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate (70:30, v/v).

Quantitative Data for 2,3-Dihydroquinazolinone Synthesis

| Parameter | Value | Reference |

| Reactants | 2-Aminobenzamide, Aromatic Aldehyde | [] |

| Catalyst | 5-Sulfosalicylic acid (20 mol%) | [] |

| Solvent | Ethanol-Water (1:1, v/v) | [] |

| Temperature | 80°C | [] |

| Reaction Time | 150 - 240 minutes | [] |

| Yields | Generally high (specific yields vary with aldehyde) | [] |

Plausible Reaction Mechanism: Catalysis by 5-Sulfosalicylic Acid

The catalytic cycle likely involves the protonation of the aldehyde by the acidic this compound, which enhances its electrophilicity. This is followed by nucleophilic attack by the amino group of 2-aminobenzamide, subsequent cyclization, and dehydration to form the dihydroquinazolinone ring.

Conclusion

This compound is a highly valuable and adaptable raw material in pharmaceutical synthesis. Its utility as an intermediate, a precipitating agent, and particularly as a green organocatalyst underscores its importance in the development of modern, efficient, and sustainable synthetic methodologies. The detailed protocols and quantitative data provided in this guide for the synthesis of key pharmaceuticals such as doxycycline and 2,3-dihydroquinazolinones highlight the practical applications of this compound. As the pharmaceutical industry continues to embrace the principles of green chemistry, the role of versatile and environmentally benign reagents like this compound is poised to expand, offering innovative solutions for the synthesis of complex and life-saving medications.

References

- 1. researchgate.net [researchgate.net]

- 3. rjlbpcs.com [rjlbpcs.com]

- 4. Sulfasalazine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Doxycycline - Wikipedia [en.wikipedia.org]

- 7. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Doxycycline? [synapse.patsnap.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. US3795707A - Manufacture of alpha-6-deoxytetracyclines - Google Patents [patents.google.com]

- 11. CN101786971A - Preparation process of doxycycline hydrochloride - Google Patents [patents.google.com]

- 12. study.com [study.com]

- 13. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]

- 14. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]

- 15. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Properties of Sulfosalicylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Sulfosalicylic Acid (5-SSA)

5-Sulfosalicylic acid (5-SSA), a sulfonated derivative of salicylic acid, is a multifaceted organic compound with the chemical formula C₇H₆O₆S.[1] It presents as a white to off-white crystalline powder, soluble in water and alcohol.[2] While traditionally recognized in clinical chemistry for its ability to precipitate proteins from solution, emerging research has highlighted its potential antioxidant properties.[2][3]

The unique molecular architecture of 5-SSA, which combines a salicylic acid moiety with a sulfonic acid group, confers distinct chemical characteristics that underpin its antioxidant potential.[1] The structure features three key functional groups: a hydroxyl (-OH) group, a carboxyl (-COOH) group, and a sulfonic acid (-SO₃H) group attached to a benzene ring. This configuration is crucial for its primary antioxidant mechanism: metal ion chelation.[1] This guide provides a comprehensive overview of the known and inferred antioxidant mechanisms of 5-SSA, details relevant experimental protocols for its evaluation, and visualizes key pathways and workflows.

Mechanisms of Antioxidant Action

The antioxidant capacity of 5-Sulfosalicylic acid can be attributed to several mechanisms, ranging from direct interaction with pro-oxidant species to indirect modulation of cellular environments. The strongest evidence supports its role as a potent metal chelator.

Metal Ion Chelation

The most well-documented antioxidant-related function of 5-SSA is its ability to act as a strong chelating agent.[1] The carboxyl, hydroxyl, and sulfonic acid groups allow 5-SSA to act as a tridentate ligand, forming stable complexes with transition metal ions, particularly ferric iron (Fe³⁺) and copper (Cu²⁺).[1][4]

These transition metals are notorious catalysts of oxidative stress through the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals (•OH) from less reactive species like hydrogen peroxide (H₂O₂).

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

By sequestering these metal ions, 5-SSA effectively inhibits their participation in these radical-generating reactions, thereby preventing the formation of one of the most damaging reactive oxygen species (ROS).[1][5] This function is critical in mitigating oxidative damage to lipids, proteins, and DNA.

Direct Free Radical Scavenging (Inferred)

While less directly studied for 5-SSA itself, the broader class of salicylates is known to possess direct free radical scavenging capabilities, particularly against hydroxyl radicals.[5] 5-Aminosalicylic acid, a related compound, has been shown to be a potent scavenger of a wide array of free radicals.[6][7]

The antioxidant activity of phenolic compounds like salicylates stems from their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Studies on various salicylic acid derivatives have shown that the type and position of substituents on the aromatic ring significantly influence the radical scavenging capacity as measured by assays like the DPPH method.[8][9] While the electron-withdrawing nature of the sulfonic acid group in 5-SSA might modulate its hydrogen-donating ability compared to salicylic acid, its inherent phenolic structure suggests a capacity for direct radical scavenging.[8]

Modulation of Endogenous Antioxidant Systems (Inferred)

Salicylic acid is a known signaling molecule, especially in plants, where it can induce the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX).[10][11] Furthermore, salicylates have been reported to inhibit the pro-inflammatory and pro-oxidative transcription factor NF-κB.[5] Inhibition of NF-κB can lead to a downstream reduction in the expression of genes that contribute to oxidative stress. It is plausible that 5-SSA, as a derivative, may retain some of these signaling functions, thereby contributing to cellular antioxidant defense indirectly.

Quantitative Antioxidant Data

Direct quantitative data, such as IC₅₀ or EC₅₀ values from standardized assays (e.g., DPPH, ABTS), for 5-Sulfosalicylic acid is not extensively reported in the available literature. However, data from related salicylic acid derivatives can provide a valuable comparative context for its potential activity.

| Compound | Assay | EC₅₀ / IC₅₀ (µg/mL) | Source |

| Salicylic Acid | DPPH | > 1380 (Low activity) | [8] |

| 5-Aminosalicylic Acid | DPPH | ~15-20 (High activity) | [8] |

| Salicylic Acid (in plants) | DPPH | 11.99 ± 0.73 | [12] |

| Salicylic Acid (in plants) | ABTS | 105.40 ± 2.42 | [12] |

Note: The data presented is for comparative purposes to illustrate the range of antioxidant activity within the salicylate family. The actual activity of 5-SSA requires direct experimental determination.

Experimental Protocols

Evaluating the antioxidant properties of 5-SSA requires standardized and reproducible experimental protocols. The following sections detail the methodologies for two common in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a hydrogen or electron donor to neutralize the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.[13]

Methodology:

-

Reagent Preparation:

-

DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH powder in spectrophotometric grade methanol or ethanol. Store in an amber bottle at 4°C.[13]

-

Test Compound Solutions: Prepare a stock solution of 5-Sulfosalicylic acid in a suitable solvent (e.g., methanol or water). Create a series of dilutions (e.g., 10, 50, 100, 200, 500 µg/mL).

-

Positive Control: Prepare a dilution series of a known antioxidant such as Ascorbic Acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvette, add a fixed volume of the DPPH working solution (e.g., 180 µL).

-

Add a small volume of the test compound dilution or control (e.g., 20 µL) to the DPPH solution.

-

Prepare a blank containing the solvent instead of the test compound.

-

Mix thoroughly and incubate the reaction mixture in the dark at room temperature for 30 minutes.[13]

-

Measure the absorbance at 517 nm using a spectrophotometer or microplate reader.[14]

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % Inhibition against the concentration of 5-SSA to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

References

- 1. dingyan-chemical.com [dingyan-chemical.com]

- 2. chemiis.com [chemiis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effect of metal ions on the antimicrobial activity of 5-sulphosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant properties and associated mechanisms of salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Free radical scavenging reactions of sulfasalazine, 5-aminosalicylic acid and sulfapyridine: mechanistic aspects and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical evidence supporting the radical scavenger mechanism of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. daneshyari.com [daneshyari.com]

- 9. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Salicylic Acid-Regulated Antioxidant Mechanisms and Gene Expression Enhance Rosemary Performance under Saline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. mdpi.com [mdpi.com]

The Dual Impact of Sulfosalicylic Acid on Protein Integrity: A Technical Guide to Structural Perturbation and Functional Consequences

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Mechanisms and Applications of Sulfosalicylic Acid in Protein Analysis.

This technical guide provides an in-depth analysis of the effects of this compound (SSA) on protein structure and function. Widely utilized in clinical and research settings for protein precipitation and quantification, SSA's mechanism of action involves significant alteration of protein conformation, leading to a loss of biological activity. This document details the molecular interactions, structural changes, and functional implications of treating proteins with SSA, supported by quantitative data and standardized experimental protocols.

Mechanism of Action: A Cascade of Denaturation and Precipitation

This compound is a strong acid that effectively denatures and precipitates proteins from solution. The process is initiated by the disruption of the protein's native three-dimensional structure. The highly charged sulfonate and carboxyl groups of the SSA molecule interact with the protein's surface.[1] Specifically, the sulfonate group (-SO3H) interacts with positively charged amino acid residues, while the salicylate portion disrupts hydrophobic interactions within the protein core.[2]

This cascade of events neutralizes the protein's surface charges and disrupts the surrounding hydration layer, leading to a significant decrease in solubility.[2] The destabilized proteins then unfold, exposing their hydrophobic interiors and promoting aggregation. These aggregates subsequently precipitate out of the solution, forming a visible turbidity that can be quantified.[2][3] This principle is the basis for the turbidimetric determination of protein concentration in various biological fluids, most notably urine.[3][4]

Caption: Mechanism of this compound-induced protein denaturation and precipitation.

Impact on Protein Structure

The interaction with SSA leads to a hierarchical disruption of protein structure, primarily affecting the tertiary and quaternary levels.

-

Primary Structure: The primary structure, the linear sequence of amino acids held together by peptide bonds, is not affected by this compound. SSA does not possess the chemical properties to hydrolyze these strong covalent bonds.

-

Secondary Structure: While the primary mode of action is on higher-order structures, the denaturation process inevitably leads to the disruption of secondary structures like alpha-helices and beta-sheets.[5] The unfolding of the protein results in the loss of the specific hydrogen bonding patterns that maintain these local structural motifs.

-

Tertiary Structure: SSA has a profound effect on the tertiary structure, which is the overall three-dimensional shape of a single polypeptide chain.[1][2] It disrupts the ionic bonds, hydrogen bonds, and hydrophobic interactions that stabilize the protein's compact, folded conformation. This leads to the unfolding of the protein.

-

Quaternary Structure: For proteins composed of multiple polypeptide subunits, SSA disrupts the non-covalent interactions holding these subunits together, leading to the dissociation of the quaternary structure.[1][2] This is a key aspect of its denaturation capability, as many proteins are only functional in their multimeric forms.[6]

Consequences for Protein Function

The native three-dimensional structure of a protein is intrinsically linked to its biological function. The denaturation induced by this compound results in a loss of this structure and, consequently, a loss of function.[7]

For enzymes, this denaturation leads to the destruction of the active site's specific geometry, rendering the enzyme inactive. This is characterized by a drastic reduction in catalytic activity. While specific kinetic studies on SSA-denatured enzymes are not extensively detailed in the literature, the functional consequence is a complete loss of measurable enzyme kinetics. The concepts of Michaelis-Menten kinetics, including Vmax (maximum velocity) and Km (substrate affinity), become irrelevant as the enzyme can no longer bind its substrate or perform catalysis.[8][9]

The precipitated proteins are considered nonfunctional, which is a critical aspect of SSA's application in sample preparation, as it effectively removes enzymatic and other biological activities that could interfere with downstream analyses of low-molecular-weight components.[1][7] It should be noted that the precipitation is often irreversible, and resolubilizing the dense, waxy protein pellet formed by SSA is extremely difficult, even with strong chaotropic agents like urea.[10]

Quantitative Data on this compound-Based Protein Assays

The turbidimetric assays using SSA are widely employed for the semi-quantitative and quantitative estimation of proteinuria.[11][12] The sensitivity and range of these assays can be modulated by altering the concentration of SSA.

| Parameter | 3% (w/v) this compound | 25% (w/v) this compound | Reference(s) |

| Application | Routine qualitative & semi-quantitative analysis of urinary proteins | Detection of low-grade proteinuria | [2],[13] |

| Linearity Range | Not specified for quantitative analysis | 3–50 mg/dL | [13] |

| Sensitivity | Lower sensitivity | Higher sensitivity for low protein concentrations | [2],[13] |

| Correlation with PGR method | Not specified | r = 0.9023 | [13] |

| Correlation with ACR method | Not specified | r = 0.823 | [13] |

Table 1: Performance Characteristics of Different this compound Concentrations in Proteinuria Assays. PGR: Pyrogallol Red method, ACR: Albumin-to-Creatinine Ratio.

The following table provides a semi-quantitative interpretation of turbidity in the SSA test for proteinuria.

| Turbidity Grade | Protein Concentration (mg/dL) | Visual Observation | Reference(s) |

| Negative | < 1 | No precipitate or turbidity | [11],[12] |

| Trace | 1 - 10 | Faint white precipitate | [11] |

| 1+ | 15 - 30 | Turbid, but print can be read through the tube | [11],[14] |

| 2+ | 40 - 100 | Cannot read print, but black lines are visible | [11],[14] |

| 3+ | 150 - 350 | Fine granules present, cannot see through | [11],[14] |

| 4+ | > 500 | Flocculent precipitate or gel formation | [11],[14] |

Table 2: Semi-Quantitative Grading of the this compound Turbidity Test for Proteinuria.

Experimental Protocols

Protocol for Deproteinization of Biological Samples (e.g., Serum, Plasma)

This protocol is suitable for preparing a protein-free supernatant for the analysis of small molecules like amino acids.[1]

-

Preparation of SSA Solution: Prepare a 10% (w/v) SSA solution by dissolving 10 g of this compound dihydrate in ultrapure water and adjusting the final volume to 100 mL. Store at room temperature in a glass bottle.[1]

-

Sample Preparation: If the sample is not already liquid, homogenize tissue samples in an appropriate buffer.

-

Precipitation: In a microcentrifuge tube, mix one part of the biological sample with one part of the 10% SSA solution (1:1 ratio). Vortex briefly to ensure thorough mixing. A cloudy white precipitate should form.[1]

-

Incubation: Incubate the mixture on ice or at 4°C for 10-30 minutes to ensure complete protein precipitation.[1]

-

Centrifugation: Centrifuge the tubes at 12,000 - 16,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.[1][15]

-

Supernatant Collection: Carefully aspirate the clear supernatant, which contains the deproteinized sample, without disturbing the pellet. The supernatant is now ready for downstream analysis.[1]

Caption: Experimental workflow for protein precipitation using this compound.

Protocol for Semi-Quantitative Urinalysis of Protein

This protocol is a rapid screening method for proteinuria.[11][12]

-

Sample Preparation: Collect a first-morning void urine sample. If the urine is cloudy or hazy, centrifuge to obtain a clear supernatant.[11]

-